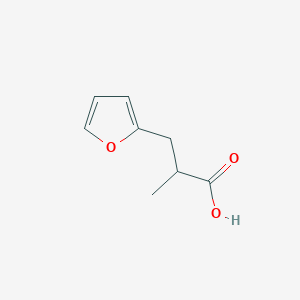
3-(フラン-2-イル)-2-メチルプロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)-2-methylpropanoic acid is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanoic acid moiety. This structure imparts unique chemical properties and reactivity to the compound.
科学的研究の応用
3-(Furan-2-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Furan derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, it has been suggested that the compound undergoes hydroarylation of the carbon–carbon double bond in the presence of arenes under superelectrophilic activation conditions .
Biochemical Pathways
The compound’s hydroarylation products have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus , suggesting that it may affect pathways related to microbial growth and survival.
Result of Action
Its hydroarylation products have shown good antimicrobial activity , suggesting that the compound may exert its effects by inhibiting the growth of certain microbes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Furan-2-yl)-2-methylpropanoic acid. For instance, the compound’s reactivity may be affected by the presence of certain solvents or catalysts
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with furan, which can be derived from biomass sources such as furfural.
Alkylation: The furan ring is alkylated using appropriate alkylating agents to introduce the 2-methyl group.
Carboxylation: The alkylated furan undergoes carboxylation to introduce the propanoic acid moiety. This can be achieved through reactions with carbon dioxide or carboxylating reagents under suitable conditions.
Industrial Production Methods: Industrial production of 3-(Furan-2-yl)-2-methylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 3-(Furan-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Products include furan carboxylic acids or furan ketones.
Reduction: Products include furan alcohols or furan aldehydes.
Substitution: Products vary based on the substituent introduced, such as halogenated furans or nitrofurans.
類似化合物との比較
3-(Furan-2-yl)propanoic acid: Lacks the 2-methyl group, resulting in different reactivity and properties.
2-Furoic acid: Contains a carboxylic acid group directly attached to the furan ring, differing in structure and reactivity.
Furan-2-carboxylic acid: Another furan derivative with distinct chemical properties.
Uniqueness: 3-(Furan-2-yl)-2-methylpropanoic acid is unique due to the presence of both the furan ring and the 2-methylpropanoic acid moiety, which imparts specific reactivity and potential biological activities not found in similar compounds.
特性
IUPAC Name |
3-(furan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMODTDOWULALQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290376 |
Source


|
| Record name | 3-(furan-2-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-36-4 |
Source


|
| Record name | NSC68346 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(furan-2-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
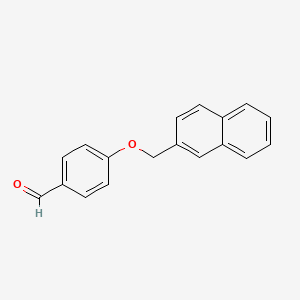

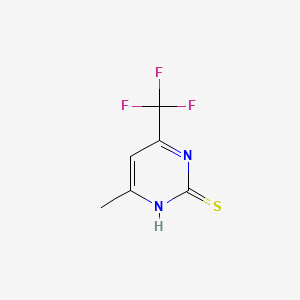
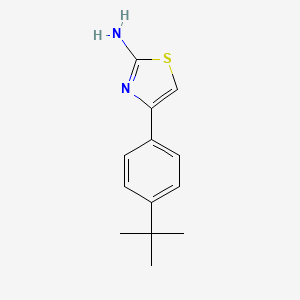
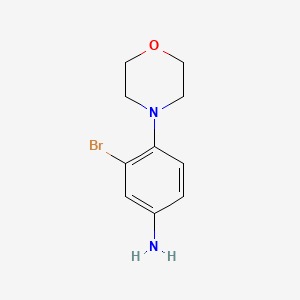
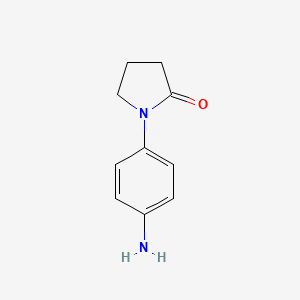
![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)



![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)
![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)


